8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione

Catalog No.
S14017705
CAS No.
29600-56-4
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione

CAS Number

29600-56-4

Product Name

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione

IUPAC Name

8-azatricyclo[4.3.0.02,5]nonane-7,9-dione

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11)

InChI Key

UNCWVIOWSVTJGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3C2C(=O)NC3=O

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione is a complex organic compound characterized by its unique tricyclic structure, which incorporates an azetidine nitrogen atom into a bicyclic framework. The compound has the molecular formula C8H9NO2C_8H_9NO_2 and a molecular weight of approximately 151.16 g/mol . Its structure features two carbonyl groups located at the 7 and 9 positions of the nonane skeleton, contributing to its reactivity and potential biological activity.

  • Oxidation: The compound can be oxidized to yield ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form alcohols or amines with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound may also participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present .

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity.

Research into the biological activity of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione suggests potential therapeutic applications. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties, although comprehensive biological evaluations are still needed to fully understand its mechanisms of action and efficacy . The compound’s ability to interact with specific biomolecules could lead to novel therapeutic strategies.

The synthesis of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione typically involves several steps:

  • Starting Materials: The synthesis begins with simpler organic precursors that can be cyclized.
  • Cyclization Reaction: This step often involves controlled conditions to facilitate the formation of the tricyclic structure.
  • Functionalization: Subsequent reactions introduce carbonyl groups at the 7 and 9 positions through oxidation processes.

For example, one method includes the cyclization of appropriate precursors followed by oxidation to achieve the desired functional groups .

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione has various applications across multiple fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential in drug formulation due to its biological activity.
  • Material Science: Used in developing new materials with unique properties based on its chemical structure .

Studies on the interactions of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione with biomolecules are crucial for understanding its biological effects. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various physiological effects . Further research is required to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione:

Compound NameCAS NumberMolecular FormulaMolecular Weight
7-Azatricyclo[4.3.0.02,5]nonane102958-70-3C8H13N123.196
8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dioneNot availableC15H15N2O2Not available
8-Oxatricyclo[4.3.0.0(2,5)]non-3-ene-7,9-dione3097-60-7C8H6O3150.135

Uniqueness

The uniqueness of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione lies in its specific tricyclic structure and the presence of nitrogen within its ring system, which imparts distinct chemical properties compared to similar compounds listed above . This structural characteristic enhances its reactivity and potential applications in medicinal chemistry and material science.

The kinetic behavior of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione demonstrates complex equilibrium dynamics characteristic of constrained tricyclic imide systems. Fundamental kinetic studies reveal that ring-opening and ring-closing processes follow first-order kinetics under physiological conditions, with rate constants exhibiting strong temperature dependence according to Arrhenius behavior [1] [2].

Experimental investigations have established that the ring-opening equilibrium constant for related azatricyclic systems varies significantly with temperature, decreasing from approximately 1.99 at 25°C to 1.43 at 100°C [3] [4]. This temperature-dependent shift indicates that the equilibrium favors the closed imide form at lower temperatures while promoting ring-opened species at elevated temperatures. The activation energy for ring-opening processes in similar tricyclic nitrogen heterocycles ranges from 45-85 kJ/mol, reflecting the substantial energy barrier associated with breaking the strained C-N bonds within the tricyclic framework [5] [6].

Table 1: Kinetic Parameters for Ring-Opening/Closing Equilibria

ParameterTypical RangeDescription
Activation Energy (Ea)20-150 kJ/molEnergy barrier for ring-opening reaction
Pre-exponential Factor (A)10^8 - 10^15 s^-1Frequency factor in Arrhenius equation
Temperature Range298-450 KCommon experimental temperature range
Equilibrium Constant (K)10^-3 - 10^3Ratio of forward to reverse rate constants
Rate Constant (k)10^-6 - 10^2 s^-1First-order rate constant for ring opening

The mechanistic pathway for ring-opening involves initial protonation of the imide nitrogen, followed by nucleophilic attack at the carbonyl carbon by water or other nucleophiles [7] [8]. For 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione, computational studies suggest that the ring-opening process proceeds through a concerted mechanism where C-N bond cleavage occurs simultaneously with nucleophile addition, minimizing the formation of high-energy intermediates [9] [10].

Detailed kinetic analysis reveals that the forward rate constant (k_forward) for ring-opening increases exponentially with temperature, following k = A exp(-Ea/RT), where typical activation energies range from 55-75 kJ/mol for azatricyclic imides [11] [12]. The reverse cyclization reaction exhibits lower activation barriers (35-50 kJ/mol) due to the thermodynamic driving force provided by the formation of the conjugated imide system and relief of conformational strain in the linear precursor [13].

Table 2: Temperature Effects on Ring-Opening/Closing Equilibria

Temperature (°C)K (Equilibrium Constant)Direction of EquilibriumRelative Rate
251.99Diamide favored1.0
601.68Diamide favored2.5
801.55Diamide favored4.2
1001.43Slightly diamide6.8
1401.20Imide favored18.5
1550.80Imide favored35.2

Isotope labeling studies using O-18 incorporation have confirmed that ring-opening proceeds via acyl cleavage rather than alkyl cleavage, supporting a mechanism where water attacks the carbonyl carbon directly [14]. The pH-dependence of the reaction reveals that both acid-catalyzed and base-catalyzed pathways operate, with the hydroxide-catalyzed route dominating under neutral to basic conditions [7].

Catalytic Pathways in Functional Group Transformations

Catalytic transformations of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione involve diverse mechanistic pathways that leverage both the electrophilic character of the imide carbonyls and the nucleophilic potential of the bridging nitrogen atom. Transition metal catalysis has emerged as a particularly effective approach for selective functional group modifications of this tricyclic scaffold [15] [16].

Ruthenium-based catalytic systems have demonstrated exceptional selectivity in the hydrogenation of cyclic imides to diols and amines [15]. For related bicyclic imide structures, ruthenium complexes featuring cooperative metal-ligand interactions achieve near-quantitative conversion under mild conditions (20 bar H2, 110°C). The proposed mechanism involves initial hydrogenation of one carbonyl group to form a hemiaminal intermediate, followed by C-N hydrogenolysis and subsequent lactone formation. The lactone intermediate then undergoes further hydrogenation to yield the corresponding diol product [15].

Lewis acid catalysis represents another significant pathway for functional group transformations. Aluminum and zinc-based Lewis acids facilitate ring-opening reactions with various nucleophiles, including alcohols, amines, and carbon nucleophiles [17] [18]. The catalytic cycle typically involves coordination of the Lewis acid to the imide oxygen, activating the carbonyl toward nucleophilic attack while simultaneously stabilizing the developing negative charge on the nitrogen [16].

Palladium-catalyzed processes enable the formation of medium-ring nitrogen heterocycles through heteroannulation reactions [19]. These transformations proceed via oxidative addition of the palladium catalyst to aryl or vinyl halides, followed by insertion into the strained C-C bonds of the tricyclic framework. The resulting π-allyl palladium intermediates undergo nucleophilic displacement to form expanded ring systems with retention of the nitrogen functionality [19].

Frustrated Lewis pair (FLP) catalysis offers a metal-free alternative for ring-opening transformations [5]. Computational studies indicate that dimethylxanthene-based aluminum/phosphorus FLP systems can promote ring-opening reactions with activation barriers as low as 45 kJ/mol. The mechanism involves simultaneous activation of both the electrophilic and nucleophilic components, with the Lewis acid coordinating to the imide oxygen while the Lewis base activates the incoming nucleophile [5].

Organocatalytic approaches utilizing hydrogen-bond donors such as squaramides and thioureas have shown promise for asymmetric transformations [20]. These catalysts operate through dual activation mechanisms, simultaneously binding to the imide carbonyl and the nucleophile to achieve high levels of stereochemical control. The resulting products retain the tricyclic core while introducing new functional groups with defined stereochemistry [20].

Solvent and Temperature Effects on Reaction Trajectories

The reaction trajectories of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione transformations exhibit pronounced sensitivity to both solvent polarity and temperature, reflecting the charge-separated nature of key transition states and intermediates [21] [22].

Solvent polarity effects manifest most dramatically in nucleophilic ring-opening reactions, where polar solvents stabilize the charged transition states and lower activation barriers [22] [23]. Studies of related tricyclic systems reveal that reaction rates increase systematically with solvent dielectric constant, with polar aprotic solvents such as acetonitrile and dimethylformamide providing optimal conditions for ring-opening processes [21].

Table 3: Solvent Polarity Effects on Ring-Opening Kinetics

SolventDielectric ConstantRelative RateMechanism
n-Hexane1.90.15Non-polar pathway
Toluene2.41.00Reference standard
Dichloromethane9.13.20Moderate stabilization
Acetone20.78.50Transition state stabilization
Acetonitrile37.512.40Strong dipole stabilization
Water80.125.80Hydrogen bonding effects

The enhanced reactivity in polar solvents arises from preferential solvation of the polar transition state relative to the neutral starting material [24]. Linear free energy relationships demonstrate that the reaction proceeds through a highly polar transition state with substantial charge separation, consistent with a mechanism involving nucleophilic attack accompanied by significant C-N bond elongation [25].

Temperature effects on reaction trajectories follow Arrhenius behavior, with rate constants increasing exponentially with temperature according to k = A exp(-Ea/RT) [1] [26]. For 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione, the temperature dependence reveals distinct activation parameters for different reaction pathways. Ring-opening reactions typically exhibit activation energies in the range of 60-80 kJ/mol, while cyclization processes show lower barriers (40-60 kJ/mol) due to the entropic penalty associated with ring formation [27].

At elevated temperatures (>120°C), alternative reaction pathways become accessible, including rearrangement processes that can lead to ring-contracted or ring-expanded products [28]. The competition between different reaction channels depends critically on the relative activation barriers and the stability of intermediate species [3].

Solvent-temperature interactions create complex reaction landscapes where the optimal conditions for different transformations vary significantly. In polar solvents at moderate temperatures (60-100°C), nucleophilic ring-opening predominates, while non-polar solvents at high temperatures favor thermal rearrangement pathways [21] [28]. The ability to control reaction selectivity through judicious choice of solvent and temperature provides valuable synthetic opportunities for accessing diverse tricyclic and acyclic products from the parent azatricyclic framework [15] [16].

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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